2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) is a bifunctional building block featuring a primary amine and a terminal azide separated by a minimal two-carbon aliphatic spacer. With a molecular weight of 122.56 g/mol, it serves as a fundamental precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) workflows. The hydrochloride salt formulation is specifically engineered to stabilize the low-molecular-weight azide, converting a highly volatile and hazardous liquid into a stable, weighable solid with a melting point above 78°C . This compound is critical for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and biomolecular probes where precise reaction stoichiometry and minimal steric perturbation are required.
Substituting 2-azidoethan-1-amine hydrochloride with its free base counterpart introduces severe procurement and operational risks. The free base (2-azidoethanamine) has a carbon-to-nitrogen ratio of 0.5, making it a highly volatile, shock-sensitive liquid that is difficult to store and impossible to weigh accurately for stoichiometric coupling [1]. Furthermore, substituting with longer-chain analogs, such as 6-azidohexan-1-amine, introduces unnecessary hydrophobic bulk, which can drastically alter the pharmacokinetic profile, cell permeability, or binding affinity of the final PROTAC or ADC construct [2]. The 2-carbon hydrochloride salt uniquely balances the absolute minimal structural footprint with maximum operational safety and processability.
Low-molecular-weight organic azides are notoriously hazardous, particularly those with a C:N ratio below 3. The free base 2-azidoethanamine is a volatile liquid prone to evaporative loss and poses a severe explosive risk. In contrast, the hydrochloride salt formulation (CAS 118508-67-1) stabilizes the molecule into a crystalline solid with a melting point above 78°C (dec.), completely mitigating the volatility . This phase transition allows for precise stoichiometric weighing during scale-up, whereas the free base suffers from concentration drift and handling hazards.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Stable solid, mp >78°C, non-volatile |
| Comparator Or Baseline | 2-Azidoethanamine free base (Volatile liquid, high explosive hazard) |
| Quantified Difference | Elimination of volatility; phase shift to solid for accurate weighing |
| Conditions | Standard ambient storage and laboratory handling |
Procurement must prioritize the hydrochloride salt to ensure laboratory safety, regulatory compliance, and reproducible stoichiometry in large-scale synthesis.
In the design of targeted protein degraders (PROTACs) and ADCs, linker length directly impacts target ternary complex formation. 2-Azidoethan-1-amine provides the absolute minimum aliphatic spacer (2 carbons) between the amine and azide functionalities. Compared to standard 6-azidohexan-1-amine, the 2-carbon linker reduces the molecular weight footprint by 56.1 g/mol and significantly lowers the added lipophilicity (clogP) [1]. This minimal footprint prevents the linker from sterically clashing with the target protein or inducing unwanted hydrophobic aggregation in aqueous media.
| Evidence Dimension | Aliphatic spacer length and added mass |
| Target Compound Data | 2 carbons, MW 122.56 g/mol |
| Comparator Or Baseline | 6-Azidohexan-1-amine HCl (6 carbons, MW 178.66 g/mol) |
| Quantified Difference | 4 fewer carbons; 31% reduction in linker mass |
| Conditions | Structural integration into PROTAC/ADC scaffolds |
Selecting the shortest possible linker is critical for medicinal chemists aiming to maintain the aqueous solubility and binding affinity of complex bioconjugates.
The hydrochloride salt form is highly compatible with standard peptide coupling workflows. When reacted with carboxylic acids using HATU and a tertiary amine base (e.g., DIPEA) in polar aprotic solvents like DMF, the in situ liberation of the free amine ensures complete conversion without evaporative loss [1]. Attempts to use the pre-formed free base often result in lower yields due to the amine evaporating before activation is complete. The salt form consistently enables >80% coupling yields in complex drug intermediate synthesis.
| Evidence Dimension | Amide coupling reliability |
| Target Compound Data | Quantitative retention in solution with DIPEA |
| Comparator Or Baseline | 2-Azidoethanamine free base (Prone to evaporative loss prior to coupling) |
| Quantified Difference | Prevention of stoichiometric imbalance during activation |
| Conditions | HATU/DIPEA coupling in DMF at room temperature |
Ensures high-yield, reproducible amide bond formation, reducing the waste of expensive activated ester or carboxylic acid precursors.
Ideal for constructing ultra-short, rigid linkers where minimizing the distance and hydrophobic bulk between the E3 ligase ligand and the target protein binder is critical to maintaining ternary complex stability .
Serves as a primary amine-reactive handle for attaching azide functionalities to payload molecules, enabling subsequent site-specific CuAAC or SPAAC click conjugation to modified antibodies without adding excessive lipophilicity [1].
Utilized in the synthesis of viral neuraminidase inhibitor conjugates, where the stable hydrochloride salt allows for precise stoichiometric control during HATU-mediated amide coupling workflows [2].
Irritant;Health Hazard